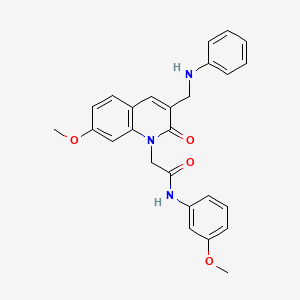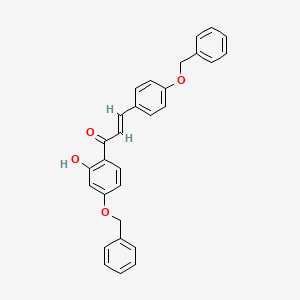
2'-Hydroxy-4,4'-bis(benzyloxy)chalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2’-Hydroxy-4,4’-bis(benzyloxy)chalcone” is a type of chalcone, which is an aromatic ketone that forms the central core of many important biological compounds . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .
Synthesis Analysis
Chalcones are structurally one of the most diverse groups of flavonoids and can easily cyclize to form a flavonoid structure, which is an isomeric key step for the skeletal modification of chalcones . The chemistry of chalcones is still an attraction among organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .
Molecular Structure Analysis
The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation . This may be the reason for their low redox potential, stability, electron transfer reactions, and more importantly, for their promising biological activities .
Chemical Reactions Analysis
Chalcones can exist in both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group . The chemistry of chalcones is still an attraction among the organic chemists from ancient days, due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .
Physical And Chemical Properties Analysis
A structural design like 2′-hydroxylation or 2′-, 3′-dihydroxylation, 2,3,4-trihydroxylation, and 4-dimethylamino groups in chalcones is more essential and capable of possessing a wide range of pharmacological activities including antioxidant activity and antibacterial activities .
Scientific Research Applications
- Chalcones, including 2’-Hydroxy-4,4’-bis(benzyloxy)chalcone, exhibit antioxidant activity. They scavenge free radicals and protect cells from oxidative stress. Researchers have investigated their potential in preventing age-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
- Chalcones possess anti-inflammatory properties. They inhibit pro-inflammatory enzymes and cytokines, making them promising candidates for managing inflammatory diseases. Studies have explored their role in conditions like arthritis, asthma, and inflammatory bowel diseases .
- Chalcones exhibit cytotoxic effects against cancer cells. Researchers have studied their potential as chemopreventive agents and adjuvants in cancer therapy. They interfere with cell cycle progression, induce apoptosis, and inhibit angiogenesis .
- 2’-Hydroxy-4,4’-bis(benzyloxy)chalcone shows antimicrobial activity against bacteria, fungi, and viruses. Investigations have focused on its use as a natural alternative to synthetic antimicrobials .
- Chalcones may protect neurons from damage and degeneration. Their ability to modulate oxidative stress, inflammation, and apoptosis has led to studies exploring their role in neuroprotection .
- Some chalcones, including 2’-Hydroxy-4,4’-bis(benzyloxy)chalcone, exhibit antidiabetic and lipid-lowering effects. Researchers investigate their impact on glucose metabolism and lipid homeostasis .
- Chalcones have been studied for their skin-lightening properties. They inhibit melanin production and may find applications in cosmetics and dermatology .
Antioxidant Properties
Anti-Inflammatory Effects
Anticancer Activity
Antimicrobial Properties
Neuroprotective Potential
Metabolic Disorders
Skin Health and Cosmetics
Mechanism of Action
Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . They exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .
Future Directions
Chalcones continue to show promise for new drug investigations . Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties . This suggests that chalcones, including “2’-Hydroxy-4,4’-bis(benzyloxy)chalcone”, may have significant therapeutic potential against various diseases in the future.
properties
IUPAC Name |
(E)-1-(2-hydroxy-4-phenylmethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4/c30-28(27-17-16-26(19-29(27)31)33-21-24-9-5-2-6-10-24)18-13-22-11-14-25(15-12-22)32-20-23-7-3-1-4-8-23/h1-19,31H,20-21H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJNAMHGUAYTFA-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)

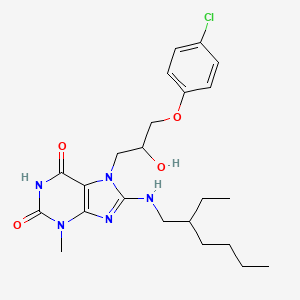
![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)
![(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2694745.png)
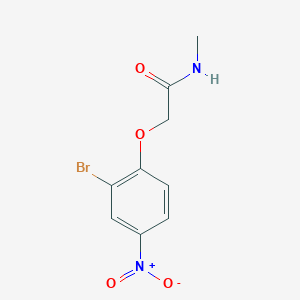
![1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2694750.png)
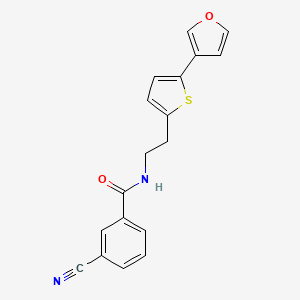
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2694753.png)
